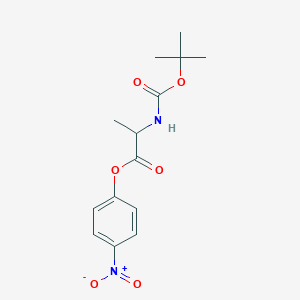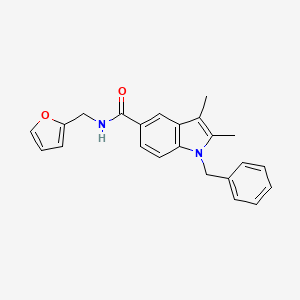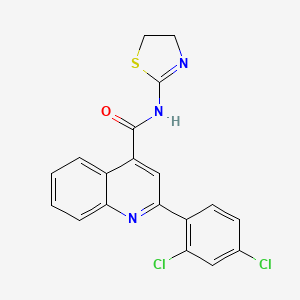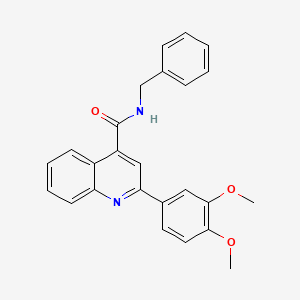![molecular formula C19H18N2O3S2 B3555944 4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B3555944.png)
4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine
Descripción general
Descripción
The compound “4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of a larger structure that includes a phenyl group and a morpholine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a phenyl group with a thiazole ring, followed by the introduction of a sulfonyl group and a morpholine ring . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a phenyl group, a sulfonyl group, and a morpholine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on the specific derivative and its targets . For example, thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities, suggesting they may affect pathways related to these biological processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could potentially influence the action of this compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine in lab experiments is its specificity for VEGFR. Unlike other anti-angiogenic compounds, such as bevacizumab, which target multiple growth factors, this compound specifically inhibits VEGFR, reducing the risk of off-target effects. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine. One area of interest is the development of more soluble analogs of the compound that can be administered more easily in vivo. Additionally, there is ongoing research on the combination of this compound with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its anti-tumor effects. Finally, there is interest in using the compound in the treatment of other diseases, such as age-related macular degeneration, which is also characterized by abnormal angiogenesis.
Aplicaciones Científicas De Investigación
The scientific research application of 4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is primarily in the field of cancer therapy. The compound has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting VEGFR, this compound can prevent the growth and spread of tumors.
Propiedades
IUPAC Name |
4-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-26(23,21-10-12-24-13-11-21)17-8-6-15(7-9-17)18-14-25-19(20-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZWUFQWMAWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555868.png)
![ethyl [5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate](/img/structure/B3555873.png)



![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3555897.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555904.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-1-naphthylurea](/img/structure/B3555919.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B3555926.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3555933.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555938.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3555964.png)